molecular formula C20H24N2O4 B2802943 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034600-66-1

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2802943
CAS No.: 2034600-66-1
M. Wt: 356.422
InChI Key: KRKJRLZDXOIXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a structurally complex molecule featuring two fused heterocyclic systems: a 1,2,3,4-tetrahydronaphthalene (tetralin) moiety and a 4,5,6,7-tetrahydrobenzo[d]isoxazole ring. Key structural attributes include:

  • Methylene Linkage: Connects the tetralin system to the benzoisoxazole carboxamide.
  • Benzo[d]isoxazole Carboxamide: A six-membered tetrahydrobenzoisoxazole fused to an isoxazole ring, with a carboxamide group at position 3.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-25-14-8-9-16-13(11-14)5-4-10-20(16,24)12-21-19(23)18-15-6-2-3-7-17(15)26-22-18/h8-9,11,24H,2-7,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKJRLZDXOIXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=NOC4=C3CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neuroscience Applications

Alzheimer's Disease Research
The compound has been investigated for its ability to inhibit the formation of neurotoxic amyloid beta oligomers, particularly targeting the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology. This inhibition is crucial as amyloid beta oligomers are known to contribute to neurodegeneration and cognitive decline associated with Alzheimer's disease.

Medicinal Chemistry Applications

Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure of the synthesized compound.

Pharmacological Properties
The presence of various functional groups in the compound contributes to its reactivity and biological interactions. Its structural features suggest potential pharmacological properties that could be harnessed for therapeutic applications beyond Alzheimer's disease.

Case Studies

Case Study 1: Amyloid Beta Inhibition
In a study examining the effects of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide on amyloid beta oligomers, researchers found that the compound significantly inhibited oligomer formation at micromolar concentrations. This finding supports its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Synthesis Challenges
Another study highlighted the challenges faced during the synthesis of this compound. Researchers noted that optimizing reaction conditions was crucial for achieving high yields and purity. They utilized NMR spectroscopy to confirm the structural integrity of the final product.

Comparison with Similar Compounds

Research Implications :

  • Isoquinoline derivatives like 6d–6h are often explored as kinase inhibitors or neurotransmitter analogs . The target compound’s hydroxy group may improve solubility, addressing limitations of highly lipophilic analogues.

Benzo[d]isoxazole vs. Benzothiophene Carboxamides (–3)

and 3 describe benzothiophene-based carboxamides, differing from the target’s benzoisoxazole core:

  • Heterocycle Comparison: Benzo[d]isoxazole: Contains oxygen and nitrogen, favoring hydrogen-bond acceptor interactions.
  • Substituent Profiles: ’s compound includes a 2-chlorophenyl group, which could enhance target affinity but raise toxicity concerns .

Table 2: Heterocycle and Substituent Impact

Compound Heterocycle Key Substituents Calculated LogP* Hypothesized Stability
Target Compound Benzo[d]isoxazole 1-OH, 6-OCH₃ ~1.8 Moderate (polar groups)
Benzothiophene 2-Cl-phenyl, 5-CH₃ ~3.5 Low (sulfur metabolism)
Benzothiophene 1-Naphthyl, acetylamin ~4.0 Low (bulky substituents)

*LogP estimated via fragment-based methods.

Research Implications :

  • The target’s benzoisoxazole may offer improved metabolic stability over benzothiophenes, which are prone to oxidative metabolism .

Q & A

Q. What are the standard synthetic protocols and characterization techniques for this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reaction time to optimize yields and purity. Key intermediates are monitored using High-Performance Liquid Chromatography (HPLC) to ensure reaction progression. Final structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and Mass Spectrometry (MS) . For example, amide bond formation steps may require anhydrous conditions to prevent hydrolysis .

Q. How can researchers validate the structural integrity of this compound?

Structural validation employs a combination of NMR (to confirm stereochemistry and functional groups), Fourier-Transform Infrared Spectroscopy (FT-IR) (for bond vibration analysis), and X-ray crystallography (if single crystals are obtainable). Discrepancies in spectral data should prompt re-evaluation of synthetic steps, such as verifying protecting group strategies or catalyst efficiency .

Q. What are the primary biological targets or pathways under investigation for this compound?

Preliminary studies focus on receptor binding assays (e.g., G-protein-coupled receptors) and enzyme inhibition screens (e.g., kinases, hydrolases). Techniques like surface plasmon resonance (SPR) or fluorescence polarization are used to quantify binding affinities. Target prioritization is guided by structural analogs with known activities, such as tetrahydrobenzoisoxazole derivatives interacting with neurological or metabolic pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Advanced optimization employs Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading). For instance, replacing traditional bases with organocatalysts may reduce racemization in chiral centers. Process Analytical Technology (PAT) tools, such as in-line HPLC, enable real-time monitoring of reaction kinetics to identify bottlenecks .

Q. How should researchers address contradictions in reported biological activities across studies?

Conflicting data (e.g., varying IC50 values) require rigorous validation of assay conditions. Cross-laboratory reproducibility studies, dose-response curve normalization , and orthogonal assays (e.g., isothermal titration calorimetry vs. SPR) can resolve discrepancies. Additionally, compound purity must be confirmed via HPLC-MS to exclude impurities as confounding factors .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing derivatives with systematic substitutions (e.g., varying methoxy or hydroxy groups on the tetrahydronaphthalene ring). Biological testing in in vitro models (e.g., cell-based assays for cytotoxicity or target engagement) and computational docking (e.g., molecular dynamics simulations) are combined to map critical pharmacophores. Data from analogs with modified benzoxazole rings (e.g., thiophene substitutions) highlight steric and electronic influences on activity .

Q. What methodologies assess the compound’s stability under physiological conditions?

Accelerated stability studies (e.g., exposure to pH 1–10 buffers at 37°C) paired with HPLC-UV/MS degradation profiling identify labile functional groups. Oxidative stability is tested using hydrogen peroxide or cytochrome P450 microsomal assays. For solid-state stability, dynamic vapor sorption (DVS) evaluates hygroscopicity .

Q. How can pharmacokinetic (PK) and metabolic profiles be characterized preclinically?

PK studies use in vitro hepatocyte or microsomal assays to predict metabolic clearance (e.g., CYP450-mediated oxidation). In vivo PK in rodent models involves plasma sampling over time, analyzed via LC-MS/MS to calculate bioavailability and half-life. Metabolite identification employs high-resolution MS/MS and comparison with synthetic standards .

Q. What experimental designs mitigate off-target effects in biological studies?

Counter-screening panels (e.g., Eurofins Pharma’s Selectivity Panel) and CRISPR-Cas9 gene-edited cell lines (to knock out putative targets) validate specificity. Thermal shift assays (TSA) confirm target engagement by monitoring protein thermal stability shifts upon compound binding .

Q. How can potential drug-drug interactions (DDIs) be evaluated during lead optimization?

Cytochrome P450 inhibition/induction assays (e.g., CYP3A4, CYP2D6) and transporter inhibition studies (e.g., P-glycoprotein) assess DDI risks. Computational tools like QSAR models predict interaction liabilities based on structural motifs, guiding synthetic modifications to reduce affinity for off-target enzymes .

Methodological Considerations for Data Interpretation

  • Handling Spectral Overlaps in NMR : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks in complex heterocyclic regions .
  • Resolving Biological Noise : Normalize data using Z’-factor calculations in high-throughput screens to distinguish true hits from artifacts .
  • Theoretical Framework Integration : Align experimental designs with established pharmacological theories (e.g., lock-and-key vs. induced-fit binding) to contextualize mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.